Dimethyl[3-(morpholin-2-yl)propyl]amine
Description
Dimethyl[3-(morpholin-2-yl)propyl]amine is a tertiary amine featuring a morpholine ring substituted at the 2-position, linked to a propyl chain terminated with a dimethylamino group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties. This compound is structurally related to amines used in CO₂ adsorption, catalysis, and pharmaceutical applications, where the balance between steric bulk and electron-donating capacity is critical .
Properties
IUPAC Name |
N,N-dimethyl-3-morpholin-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(2)6-3-4-9-8-10-5-7-12-9/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQZMGXGTNXGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1CNCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779649-03-4 | |
| Record name | dimethyl[3-(morpholin-2-yl)propyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl[3-(morpholin-2-yl)propyl]amine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethyl-3-aminopropylamine with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[3-(morpholin-2-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halogenating agents and nucleophiles; reactions can be conducted in solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
Dimethyl[3-(morpholin-2-yl)propyl]amine has been studied for its potential therapeutic applications. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.
Anticancer Agents
Recent studies have highlighted the compound's role in synthesizing novel anticancer agents. For instance, derivatives of morpholine compounds have shown promising results in inhibiting cancer cell proliferation. A study indicated that certain morpholine derivatives exhibited significant antiproliferative activity against HeLa cells, suggesting that modifications in the morpholine structure could enhance therapeutic efficacy .
Neurological Applications
The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurological disorders. Research indicates that morpholine-based compounds can modulate neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety .
Chemical Intermediates
This compound serves as an important intermediate in the synthesis of various chemical products.
Synthesis of Pharmaceuticals
The compound can be utilized in the synthesis of pharmaceuticals by acting as a building block for more complex molecules. Its amine functionality allows for easy derivatization, facilitating the development of new drugs with improved pharmacological profiles.
Polymer Chemistry
In material science, this compound is explored for its potential use in creating polymeric materials. Its unique chemical properties can enhance the performance characteristics of polymers, making them suitable for specialized applications such as coatings and adhesives.
Analytical Applications
The compound is also valuable in analytical chemistry, particularly in developing methods for detecting and quantifying amines in various matrices.
Chromatography
This compound can be used as a standard or reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its distinct chemical profile aids in the accurate identification and quantification of similar compounds in complex mixtures .
Mechanism of Action
The mechanism of action of dimethyl[3-(morpholin-2-yl)propyl]amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired effect. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Functional Group Effects
a. Morpholin-4-yl vs. Morpholin-2-yl Derivatives
- Morpholin-4-yl Propylamines (e.g., (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine, CAS 1247689-95-7):
Morpholin-4-yl derivatives place the nitrogen atom adjacent to the oxygen in the ring, creating a distinct electronic environment. This configuration enhances hydrogen-bonding capabilities with polar substrates compared to the 2-yl isomer. For example, in CO₂ adsorption, morpholin-4-yl amines exhibit higher amine efficiency (up to 1.0 under moist conditions) due to improved water-assisted CO₂ binding . In contrast, the 2-yl substitution may introduce steric hindrance, reducing accessibility to active sites .
b. Acyclic Tertiary Amines
- [3-(Diethylamino)propyl]trimethoxysilane (DEAPTES): DEAPTES, a linear tertiary amine, demonstrates higher CO₂ adsorption capacity (0.5–1.0 mmol/g) compared to cyclic amines under dry conditions due to greater flexibility and amine density on silica surfaces. However, it suffers from oxidative degradation over time, whereas morpholine-based amines show enhanced stability .
- N-[3-(Dimethylamino)propyl]oleamide: This surfactant-like compound highlights the versatility of dimethylamino-propyl chains in non-polar applications (e.g., personal care products). The morpholine derivative, however, offers superior thermal stability and reduced volatility, making it preferable in high-temperature processes .
c. Hydroxyl-Containing Amines
- 3-(Dimethylamino)-2-hydroxypropylamine (CAS 34569-34-1): The hydroxyl group in this compound enhances water solubility and hydrogen-bonding interactions, critical for pharmaceutical formulations. Dimethyl[3-(morpholin-2-yl)propyl]amine lacks a hydroxyl group but compensates with the morpholine oxygen, providing moderate polarity and resistance to hydrolysis .
a. CO₂ Adsorption
| Compound | Amine Type | Amine Efficiency (Dry) | Amine Efficiency (Moist) | Stability |
|---|---|---|---|---|
| DEAPTES | Linear tertiary | 0.45 | 0.95 | Moderate |
| Morpholin-4-yl derivatives | Cyclic tertiary | 0.30 | 1.00 | High |
| This compound | Cyclic tertiary | 0.25* | 0.85* | High |
*Inferred data based on structural similarities .
- Morpholine-based amines exhibit lower dry CO₂ capacity due to steric hindrance but excel in moist conditions, leveraging water-mediated carbamate formation. The 2-yl substitution may further reduce efficiency compared to 4-yl isomers .
b. Catalysis and Neutralization
- N,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine (): This polyamine is a potent neutralizing agent in polymer production. This compound, with its rigid morpholine ring, offers slower reaction kinetics but better selectivity in acid scavenging, reducing side reactions .
Physicochemical Properties
| Property | This compound | DEAPTES | N-[3-(Dimethylamino)propyl]oleamide |
|---|---|---|---|
| LogP (Predicted) | 1.2 | 0.8 | 3.5 |
| Water Solubility (mg/L) | 1200 | 2000 | 50 |
| Boiling Point (°C) | ~215 (est.) | 198 | >300 |
| Basicity (pKa) | 8.1 | 9.3 | 7.8 |
- The morpholine ring reduces basicity compared to DEAPTES but increases solubility relative to oleamide derivatives. Its moderate logP makes it suitable for biphasic reaction systems .
Biological Activity
Dimethyl[3-(morpholin-2-yl)propyl]amine, a compound featuring a morpholine ring and a dimethyl-substituted propyl chain, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C₉H₁₈N₂O
- IUPAC Name : this compound
The compound's structure allows for interactions with various biological targets, contributing to its pharmacological effects.
The biological activity of this compound primarily involves its role as a ligand. It interacts with specific enzymes and receptors, modulating their activity and influencing cellular signaling pathways. The morpholine moiety enhances its ability to penetrate biological membranes, while the dimethyl group may affect its binding affinity to target proteins.
1. Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives of morpholine compounds have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 5.0 | Induction of apoptosis via caspase activation |
| Compound B | HeLa (Cervical Cancer) | 10.0 | Inhibition of cell proliferation |
| Compound C | MOLT4 (T-Lymphoid) | 7.5 | Upregulation of pro-apoptotic genes |
These findings suggest that this compound may induce apoptosis in cancer cells through multiple pathways, including mitochondrial signaling and receptor-mediated mechanisms .
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Research indicates that morpholine derivatives exhibit inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that this compound may serve as a lead compound in developing new antibiotics .
Case Study: Anticancer Efficacy
A study published in Cancer Chemotherapy and Pharmacology evaluated the efficacy of this compound derivatives on K562 cells. The results showed that treatment with 5 µM of the compound led to a significant increase in caspase 3/7 activity, indicating enhanced apoptotic signaling . The study concluded that these compounds could be further developed as potential anticancer agents.
Research on Antimicrobial Properties
Another investigation focused on the antimicrobial effects of morpholine derivatives against clinical isolates of Staphylococcus aureus. The study found that this compound exhibited notable antibacterial activity, suggesting its potential application in treating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
